N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-14-6-3-2-5-13(14)11-19-17(22)18(23)20-12-15(25-9-8-21)16-7-4-10-26-16/h2-7,10,15,21H,8-9,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRBVUATFCQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources under acidic conditions.
Attachment of the hydroxyethoxy group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethoxy halide reacts with a thiophene derivative.
Formation of the ethanediamide linkage: The final step involves the coupling of the thiophene derivative with a methoxyphenylmethyl amine under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industrial Chemistry: The compound can be used as a precursor for synthesizing other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s thiophene ring can facilitate charge transport, contributing to its effectiveness in devices like OFETs and OLEDs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide can be compared to three key analogs identified in the evidence:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Substituent Effects on Solubility :
- The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with sulfonyl (e.g., ) or purely alkyl/aryl substituents (e.g., ). This is critical for bioavailability in drug design .
- The 2-methoxybenzyl group balances lipophilicity, enabling membrane permeability while maintaining moderate solubility .
Aromatic Interactions: Thiophene vs. Methoxybenzyl vs.
Metabolic Stability :
- Sulfonyl groups (as in ) often confer resistance to oxidative metabolism but may reduce solubility. The target compound’s hydroxyethoxy group could offer a compromise between stability and solubility .
Biological Activity :
- Analogous sulfonamides (e.g., ) and ethanediamides (e.g., ) are associated with enzyme inhibition (e.g., cytosolic phospholipase A2α or 5-lipoxygenase). The target compound’s thiophene and hydroxyethoxy groups may position it as a dual-function inhibitor, though experimental validation is needed.
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, with CAS Number 2191404-98-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 378.4 g/mol
- Structure : The compound features a thiophene ring and hydroxyethoxy side chain, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
- Gene Expression Regulation : The compound may affect the expression of genes involved in various biological processes, contributing to its pharmacological effects.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated a reduction in nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .
Cytotoxicity and Cell Viability
Research utilizing the MTT assay has shown that certain concentrations of related compounds can significantly reduce cell viability in cancer cell lines, indicating potential applications in cancer therapy . The effects on cell viability suggest that the compound may selectively target cancerous cells while sparing normal cells.
Case Studies
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| N-(2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl)-1H-indole-2-carboxamide | Contains indole core | Anti-inflammatory |
| N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)-1H-indole-2-carboxamide | Phenyl instead of thiophene | Cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide?
- Methodology :
- Stepwise coupling : Start with the preparation of the thiophene-ethanol derivative via nucleophilic substitution of 2-thiophenemethanol with ethylene oxide under basic conditions. React this intermediate with oxalyl chloride to form the ethanediamide core.
- Amidation : Couple the ethanediamide intermediate with 2-methoxybenzylamine using DMF as a solvent and potassium carbonate (K₂CO₃) as a base. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product. Yield optimization (~45–60%) requires careful control of stoichiometry and reaction time .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical workflow :
- NMR : Use ¹H and ¹³C NMR to identify key groups:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Methoxyphenyl: δ 3.8 ppm (singlet, OCH₃) and aromatic protons at δ 6.7–7.3 ppm.
- Hydroxyethoxy group: δ 3.6–4.0 ppm (m, -OCH₂CH₂OH) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 419.12 (calculated for C₁₉H₂₂N₂O₄S).
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Overlapping signals for thiophene and methoxyphenyl protons in ¹H NMR.
- Solution : Use 2D NMR (COSY, HSQC) to differentiate coupling patterns. Assign thiophene protons via HMBC correlations to the sulfur atom’s anisotropic effect .
- Validation : Compare with model compounds (e.g., N-(2-methoxyphenyl)acetamide derivatives) to verify chemical shifts .
Q. How does the compound’s reactivity inform its stability under experimental conditions?
- Reactivity profile :
- Oxidation : The thiophene ring is susceptible to oxidation with m-CPBA, forming sulfoxides (observed via TLC spot migration). Store under inert atmosphere to prevent degradation .
- Hydrolysis : The ethanediamide bond is stable in pH 4–8 but hydrolyzes in strong acids/bases. Use buffered solutions (e.g., PBS) for biological assays .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina with the compound’s SMILES string (
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3) to model binding to targets like cyclooxygenase-2 (COX-2). - MD simulations : Run 100-ns trajectories in GROMACS to assess stability in enzyme active sites. Key interactions: Thiophene π-stacking and methoxyphenyl H-bonding .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key modifications :
- Replace the methoxyphenyl group with a 3,4-dimethoxyphenyl moiety to enhance hydrophobicity (logP increase by ~0.5 units).
- Substitute thiophene with furan to reduce metabolic oxidation (tested via microsomal assays) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods?
- Critical factors :
- Solvent polarity : Higher yields (~60%) in DMF vs. acetonitrile (~40%) due to improved solubility of intermediates .
- Catalyst choice : DMAP vs. TMSOTf in coupling steps affects by-product formation (e.g., dimerization observed via LC-MS) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.8 (s, 3H) | Methoxy group |
| ¹³C NMR | δ 167.2, 165.8 | Ethanediamide carbonyls |
| HRMS | m/z 419.12 [M+H]⁺ | Molecular ion confirmation |
Table 2 : Stability Under Varying Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2 (HCl, 24h) | 85% | Hydrolyzed ethanediamide |
| pH 7.4 (PBS, 24h) | <5% | N/A |
| UV light (48h) | 30% | Sulfoxide derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
